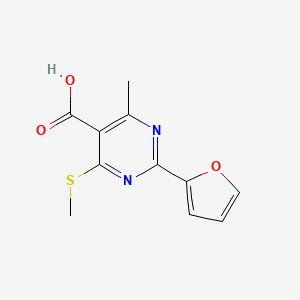

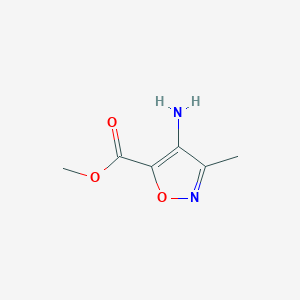

2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid” is a compound that belongs to the class of organic compounds known as furans . Furan derivatives are important building blocks in organic chemistry and are found in various natural sources, most in plants, algae, and microorganisms . They also serve as structural motifs in biologically active drug molecules .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis

The molecular structure of the product was confirmed by spectroscopic evidence, FTIR, HRESI-MS, 1D-, and 2D NMR .Chemical Reactions Analysis

The reactions of sulfur ylides and alkynes were also applied in the synthesis of furan derivatives . One interesting and powerful method to construct the furan motif was designed through the precious metal gold-catalyzed addition of sulfur ylides to terminal alkynes in an inter- or intra-molecular reaction .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Intramolecular Cyclization

Research has explored the synthesis of heterocyclic compounds via intramolecular cyclization processes. For example, the intramolecular 6-endo-dig-cyclization of certain furan-2-carboxylic acid derivatives leads to complex heterocyclic structures, highlighting the reactivity and utility of furan-based compounds in synthesizing novel heterocycles (Yu. O. Remizov, L. M. Pevzner, M. Petrov, 2019).

Antiprotozoal Agents

Derivatives of furan-2-yl compounds have been synthesized and evaluated for their antiprotozoal activity. These compounds, including dicationic imidazo[1,2-a]pyridines, have shown promising in vitro and in vivo activities against protozoal infections, showcasing the potential therapeutic applications of furan-2-yl derivatives (M. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004).

Pyrimidine Selanyl Derivatives

The synthesis of new pyrimidine derivatives has been explored, with a focus on incorporating selanyl groups. These derivatives exhibit diverse reactivity and potential for further chemical transformations, underlining the versatility of pyrimidine-based structures in organic synthesis (Refaah A. Alshahrani, A. Gobouri, Naif A. Alshanbari, Saleh A. Ahmed, S. Abdel‐Hafez, 2018).

Biological Activities and Applications

Antimicrobial Activity

Compounds incorporating the furan-2-yl moiety have been synthesized and tested for their antimicrobial properties. The development of novel naphtho[2,1-b]furo-5H-(3,2-d)(1,3,4)thiadiazolo[3,2-a]pyrimidin-5-ones and their evaluation against various microbial strains highlight the potential of these compounds in addressing microbial resistance (K. Ravindra, H. Vagdevi, V. Vaidya, 2008).

Furan Carboxylic Acids as Building Blocks

The oxidation of bio-based furans into furan carboxylic acids has been explored for their applications in polymer and fine chemical industries. This research underlines the importance of furan derivatives as sustainable building blocks for industrial applications (Mao-Xing Wen, Xue-ying Zhang, M. Zong, Ning Li, 2020).

Synthesis of Pyrimidine Derivatives

The development of novel synthetic routes to pyrimidine derivatives, including those with sulfanyl groups, showcases the compound's relevance in medicinal chemistry. These synthetic approaches provide access to a variety of biologically active compounds with potential applications in drug development (D. Briel, T. Franz, B. Dobner, 2002).

Orientations Futures

The future directions for “2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid” could involve further exploration of its pharmacological activities, given the wide range of activities exhibited by furan derivatives . Additionally, more efficient methods for its synthesis could be developed.

Mécanisme D'action

Target of Action

They also serve as structural motifs in biologically active molecules .

Mode of Action

Furan derivatives are known to undergo various chemical transformations, including michael addition, intramolecular nucleophilic addition, ring opening, and elimination .

Biochemical Pathways

Furan derivatives are known to be involved in various chemical transformations, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Furan derivatives are known to exhibit a wide range of pharmacological activities, suggesting that this compound may have similar effects .

Propriétés

IUPAC Name |

2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-6-8(11(14)15)10(17-2)13-9(12-6)7-4-3-5-16-7/h3-5H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNDWIUHNXRXQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-(4-fluorophenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2534929.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]naphthalene-2-carboxamide](/img/structure/B2534938.png)

![4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2534939.png)

![2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2534941.png)

![(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one](/img/structure/B2534943.png)

![1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B2534945.png)

![3-((4-chlorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2534946.png)